molecular formula C4H7ClO2 B569999 Propyl Chloroformate-d7 CAS No. 1228182-42-0

Propyl Chloroformate-d7

Cat. No.: B569999
CAS No.: 1228182-42-0
M. Wt: 129.591
InChI Key: QQKDTTWZXHEGAQ-NCKGIQLSSA-N
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Description

Propyl Chloroformate-d7 is a high-value, deuterated chemical reagent specifically designed for use as an internal standard in advanced analytical chemistry. Its primary research application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the highly sensitive and accurate quantification of target analytes, a critical need in method development and validation. In practice, this compound is used for internal standardization via a novel derivatization approach. The deuterated this compound is used to create an analogous internal standard for native compounds. For instance, in the sensitive LC-MS/MS analysis of complex molecules like the aminoglycoside antibiotic gentamicin, components in a sample are derivatized with non-labeled propyl chloroformate, making them chemically analogous to the internal standard prepared from this compound. This process corrects for variability in sample preparation and instrument analysis, enabling a highly sensitive lower limit of quantification (LLOQ) of 2 ng/mL total Gentamicin from just 50 µL of plasma . Beyond pharmaceutical analysis, propyl chloroformate chemistry is well-established in targeted metabolomics for the simultaneous determination of multiple metabolite classes. Research protocols utilize its propyl chloroformate variant for the rapid derivatization of short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs) in biological samples like plasma, urine, and feces prior to gas chromatography-mass spectrometry (GC-MS) analysis. The derivatization reaction is fast, occurring in aqueous media at room temperature, and enhances the compounds' hydrophobicity and MS/MS fragmentation properties, which are crucial for a sensitive and robust analytical method . This compound serves the same function in such assays, providing the isotopic purity necessary for precise measurements in studies investigating metabolic diseases, gut microbiota, and other physiological processes.

Properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKDTTWZXHEGAQ-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745975
Record name (~2~H_7_)Propyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-42-0
Record name (~2~H_7_)Propyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-42-0
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Preparation Methods

Deuterated Propyl Alcohol as a Precursor

The primary route involves deuterated n-propanol (propanol-d7) reacting with phosgene (Cl₂CO) or triphosgene (bis(trichloromethyl) carbonate). This method mirrors the synthesis of non-deuterated propyl chloroformate but substitutes standard propanol with its deuterated analog.

Reaction Mechanism :

CD3CD2CD2OH+Cl2COCD3CD2CD2OCOCl+HCl\text{CD}3\text{CD}2\text{CD}2\text{OH} + \text{Cl}2\text{CO} \rightarrow \text{CD}3\text{CD}2\text{CD}_2\text{OCOCl} + \text{HCl}

Key Conditions :

  • Temperature : 0–5°C (to control exothermicity).

  • Solvent : Anhydrous dichloromethane or toluene.

  • Catalyst : Base (e.g., pyridine) to neutralize HCl.

Yield : ~80–90% for non-deuterated analogs; isotopic purity >97% achievable with excess phosgene.

Isotopic Exchange in Preformed Propyl Chloroformate

Deuteration via post-synthetic exchange is less common due to the stability of C-D bonds. However, patents (e.g., WO2017045648A1) describe using heavy water (D₂O) or deuterated alcohols under acidic or alkaline conditions to introduce deuterium into organic frameworks.

Limitations :

  • Low efficiency for full deuteration of the propyl chain.

  • Risk of hydrolysis: Chloroformates are moisture-sensitive.

Purification and Characterization

Distillation and Extraction

Post-reaction purification involves:

  • Vacuum Distillation :

    • Temperature : 105–106°C (lit.).

    • Pressure : 0.7–0.8 MPa.

    • Flow Rate : 0.15–0.2 mL/s for optimal separation.

  • Acid-Base Extraction :

    • Sulfuric acid removes residual water and impurities.

    • Deuterated chloroform (CDCl₃) as a solvent for NMR verification.

Analytical Confirmation

  • NMR Spectroscopy :

    • ¹³C NMR : Peaks at δ = 170 ppm (carbonyl carbon), 90 ppm (trichloromethyl).

    • Isotopic Purity : >98% D confirmed via mass spectrometry.

Industrial-Scale Production Insights

Catalytic Chlorination of Deuterated Propanol

Chinese patents (CN103408413B/A) detail chlorination protocols for deuterated intermediates:

Steps :

  • Chlorination :

    • Catalyst : Triphenylphosphine (PPh₃).

    • Cl₂ Flow Rate : 1–2 mL/s.

  • Hydrolysis :

    • Deuterated Water (D₂O) : Mass ratio 360:20 (hexachloroacetone:D₂O).

    • Temperature : 110–120°C.

Outcome :

  • Hexachloroacetone intermediates enable high-yield deuteration (99.8%).

Comparative Analysis of Methods

MethodYield (%)Isotopic Purity (%)ScalabilityCost Efficiency
Phosgene Route80–9097–98HighModerate
Triphosgene Route75–8595–97MediumHigh
Post-Synthetic Exchange50–6085–90LowLow

Chemical Reactions Analysis

Types of Reactions

Propyl Chloroformate-d7 undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

    Hydrolysis: Reacts with water to form propanol-d7 and carbon dioxide.

    Esterification: Reacts with carboxylic acids to form esters.

Common Reagents and Conditions

    Amines: Reacts with primary and secondary amines to form carbamates under mild conditions.

    Alcohols: Reacts with alcohols to form carbonates in the presence of a base.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products Formed

    Carbamates: Formed from the reaction with amines.

    Carbonates: Formed from the reaction with alcohols.

    Propanol-d7: Formed from hydrolysis.

Scientific Research Applications

Propyl Chloroformate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Propyl Chloroformate-d7 involves its reactivity with nucleophiles. The chloroformate group (ClCO2) is highly reactive and can form covalent bonds with nucleophilic sites on molecules, such as amines and alcohols. This reactivity is utilized in derivatization reactions to enhance the detection and analysis of various compounds in mass spectrometry.

Comparison with Similar Compounds

Key Observations :

  • Boiling Points : Increase with chain length (methyl < ethyl < propyl < butyl) due to stronger van der Waals interactions in longer alkyl chains .
  • Density : Decreases with chain length, reflecting reduced packing efficiency in bulkier molecules .
  • Branching Effects : Isopropyl chloroformate (branched) has a lower boiling point than its straight-chain propyl counterpart, highlighting the role of molecular geometry in intermolecular forces .

Phase Behavior and Intermolecular Interactions

In hybrid organic-inorganic crystals (e.g., (Me₃NR)₄[Ni(NCS)₆]), propyl-substituted compounds exhibit melting behavior absent in ethyl analogs. This is attributed to weaker S/S intermolecular contacts in propyl derivatives, leaving only Coulombic interactions to overcome during phase transitions .

Biological Activity

Propyl Chloroformate-d7 (CAS Number: 1228182-42-0) is a deuterated derivative of propyl chloroformate, a reagent commonly used in organic synthesis and analytical chemistry. This compound is noted for its utility in derivatization processes, particularly in gas chromatography-mass spectrometry (GC-MS) applications. While its primary use is as a chemical reagent, understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.

  • Molecular Formula : C4H7ClO2
  • Molecular Weight : 129.59 g/mol
  • Purity : >95% (GC)
  • Storage Temperature : +4°C
  • Shipping Temperature : Dry Pack

This compound functions primarily as a derivatizing agent in biochemical assays. Its mechanism involves the formation of stable derivatives with various biological molecules, enhancing their detectability and stability during analysis. This property is particularly beneficial in metabolomic studies where accurate quantification of metabolites is essential.

Derivatization Efficiency

The compound has demonstrated broad coverage and satisfactory derivatization efficiency for short-chain fatty acids (SCFAs) and branched-chain amino acids (BCAAs). A study highlighted that using Propyl Chloroformate for derivatization significantly improved the detection limits and recovery rates of these metabolites in biological samples, which are crucial for understanding metabolic disorders .

Case Studies

  • Metabolic Profiling : In a study involving the metabolic profiling of amino acids, Propyl Chloroformate was utilized to effectively quantify SCFAs and BCAAs in fecal samples from rats. The method allowed for differentiation among groups based on dietary interventions, showcasing its relevance in nutritional studies .
  • Toxicological Assessment : While the compound has not been extensively studied for direct biological effects, safety assessments indicate that it can cause irritation to the skin, eyes, and respiratory tract upon exposure. Chronic exposure has not been conclusively linked to carcinogenic effects but warrants caution due to its irritant properties .

Safety Profile

This compound is classified as a hazardous material due to its potential to irritate mucous membranes and skin upon contact. It is also flammable, necessitating proper handling and storage conditions:

Hazard TypeDescription
Skin/Eye IrritationCan cause severe irritation and burns; possible eye damage.
Respiratory IssuesInhalation may lead to coughing, shortness of breath, or pulmonary edema.
FlammabilityClassified as a flammable liquid; requires careful handling.

Q & A

Q. What challenges arise when extrapolating animal toxicity data to human risk assessments for this compound?

  • Methodological Answer : Species-specific metabolic differences (e.g., esterase activity) and inhalation rate variations necessitate safety factor adjustments. Acute exposure guidelines (AEGLs) derived from rodent studies require validation via in vitro human cell models .

Methodological and Reporting Guidelines

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Methodological Answer : Follow journal-specific formats (e.g., Biochemistry (Moscow) or 色谱), detailing reaction conditions, spectral data, and statistical analyses. Include raw data in appendices and discuss deviations from SOPs .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Use probit or logit regression for LD₅₀ calculations. Bootstrap resampling quantifies confidence intervals in small datasets, addressing variability in animal studies .

Q. How can meta-analyses resolve discrepancies in published data on this compound applications?

  • Methodological Answer : Systematic reviews should assess study quality (e.g., sample size, controls) and apply random-effects models to account for heterogeneity. Sensitivity analyses identify outlier datasets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl Chloroformate-d7
Reactant of Route 2
Reactant of Route 2
Propyl Chloroformate-d7

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